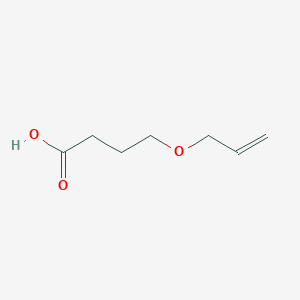
4-(Prop-2-en-1-yloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Prop-2-en-1-yloxy)butanoic acid” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . The compound is also known as 4-(allyloxy)butanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-oxo-2-butenoic acids has been achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis
The InChI code for “4-(Prop-2-en-1-yloxy)butanoic acid” is 1S/C7H12O3/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“4-(Prop-2-en-1-yloxy)butanoic acid” is a liquid at room temperature . The compound is stored at room temperature and shipped under normal conditions .Applications De Recherche Scientifique
Drug Delivery Systems
4-(Prop-2-en-1-yloxy)butanoic acid has been applied in the development of drug delivery systems. For instance, copolymers based on poly(2-hydroxyethyl methacrylate) and poly[oligo(ethylene glycol) methylether methacrylate], modified with 4-pentenoic anhydride or 4-oxo-4-(prop-2-ynyloxy)butanoic anhydride, have been used to create polymers with pendant vinyl or acetylene. These are then conjugated with cisplatin to form drug carriers for platinum-based drugs. The polymers demonstrated effective cellular uptake and cytotoxicity against lung cancer cells, making them promising for targeted drug delivery (Huynh et al., 2011).
Nanofluidic Devices
4-(Prop-2-en-1-yloxy)butanoic acid derivatives have been used in the optical gating of nanofluidic devices. These devices exploit the light-triggered permselective transport of ions through synthetic channels, where the inner surface of the channels is decorated with photolabile hydrophobic molecules. Upon irradiation, these molecules are removed, generating hydrophilic groups and enabling controlled transport through the channels. This technology has potential applications in controlled release systems, sensing, and information processing (Ali et al., 2012).
Synthesis of Novel Compounds
4-(Prop-2-en-1-yloxy)butanoic acid is also instrumental in synthesizing novel chemical compounds. For instance, it has been used in the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These compounds have shown potent inhibitory potential against the urease enzyme, suggesting their potential as therapeutic agents in drug design (Nazir et al., 2018).
Liquid Crystal Polymers
In polymer science, 4-(Prop-2-en-1-yloxy)butanoic acid derivatives have been used to synthesize side-chain liquid crystalline polyacetylenes. These materials exhibit liquid crystalline phases and have potential applications in advanced materials technology (Mizuta et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
4-prop-2-enoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJVUMXKVWAAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-en-1-yloxy)butanoic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

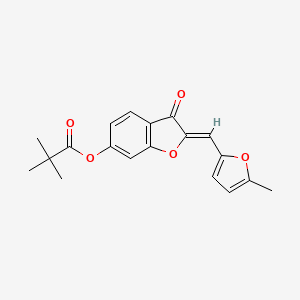
![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)
![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)
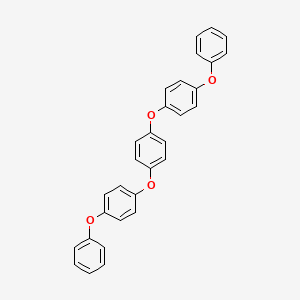
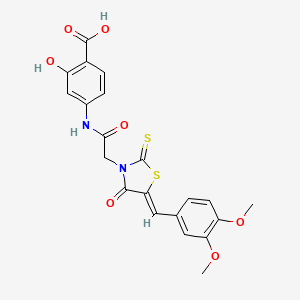
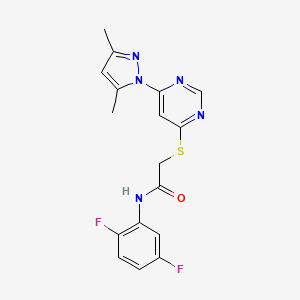
![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)
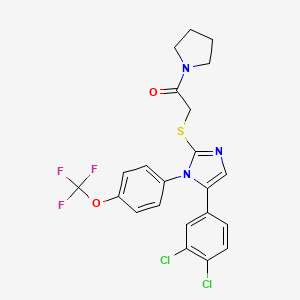
![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)
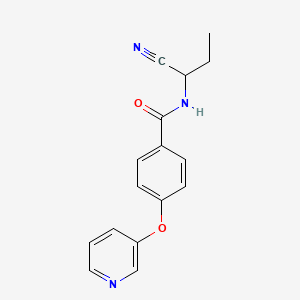
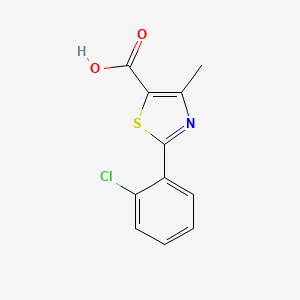
![(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2737944.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)
![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)